2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and contains an iodo and methyl group along with a pyrrolidin-3-yl moiety.
Wissenschaftliche Forschungsanwendungen
2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide has been extensively studied for its potential applications in various scientific fields. Some of these applications include:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
2. Neurodegenerative Disorders: Studies have shown that 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide has neuroprotective effects and can prevent the progression of neurodegenerative disorders such as Alzheimer's disease.
3. Anti-inflammatory Agent: This compound has anti-inflammatory properties and can be used to treat inflammatory disorders such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also activates certain signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide has several biochemical and physiological effects. These include:
1. Inhibition of cancer cell growth and proliferation.
2. Neuroprotective effects, which can prevent the progression of neurodegenerative disorders.
3. Anti-inflammatory properties, which can reduce inflammation and pain in inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide in lab experiments include its high purity and yield, which make it easy to work with. It also has a wide range of potential applications in various scientific fields.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide. Some of these include:
1. Investigating its potential as a cancer treatment.
2. Studying its neuroprotective effects in more detail.
3. Exploring its potential as an anti-inflammatory agent.
4. Developing more efficient and cost-effective synthesis methods for this compound.
5. Conducting further studies to fully understand its mechanism of action and potential side effects.
In conclusion, 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide is a promising compound that has potential applications in various scientific fields. Its synthesis method is well-established, and it has been extensively studied for its potential as a cancer treatment, neuroprotective agent, and anti-inflammatory agent. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide involves the reaction of 2-iodo-3-methylbenzoic acid with N-(5-oxopyrrolidin-3-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity, which can be further purified by column chromatography.
Eigenschaften
IUPAC Name |
2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-7-3-2-4-9(11(7)13)12(17)15-8-5-10(16)14-6-8/h2-4,8H,5-6H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWYDFZYTHKYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CC(=O)NC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-3-methyl-N-(5-oxopyrrolidin-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.